4-Methoxy-2-(trifluoromethoxy)benzoic acid 4-Methoxy-2-(trifluoromethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 886502-37-0
VCID: VC5202016
InChI: InChI=1S/C9H7F3O4/c1-15-5-2-3-6(8(13)14)7(4-5)16-9(10,11)12/h2-4H,1H3,(H,13,14)
SMILES: COC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F
Molecular Formula: C9H7F3O4
Molecular Weight: 236.146

4-Methoxy-2-(trifluoromethoxy)benzoic acid

CAS No.: 886502-37-0

Cat. No.: VC5202016

Molecular Formula: C9H7F3O4

Molecular Weight: 236.146

* For research use only. Not for human or veterinary use.

4-Methoxy-2-(trifluoromethoxy)benzoic acid - 886502-37-0

Specification

CAS No. 886502-37-0
Molecular Formula C9H7F3O4
Molecular Weight 236.146
IUPAC Name 4-methoxy-2-(trifluoromethoxy)benzoic acid
Standard InChI InChI=1S/C9H7F3O4/c1-15-5-2-3-6(8(13)14)7(4-5)16-9(10,11)12/h2-4H,1H3,(H,13,14)
Standard InChI Key PDDVYCWKVQXOTR-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F

Introduction

Structural Characteristics and Nomenclature

4-Methoxy-2-(trifluoromethoxy)benzoic acid (C9_9H7_7F3_3O5_5) features a benzoic acid core substituted with methoxy (-OCH3_3) and trifluoromethoxy (-OCF3_3) groups at the 4- and 2-positions, respectively. The trifluoromethoxy group introduces strong electron-withdrawing effects, influencing the compound’s acidity and reactivity. Comparative analysis with structurally similar compounds, such as 2-methoxy-4-(trifluoromethyl)benzoic acid (CAS 448-36-2), suggests a molecular weight of approximately 264.15 g/mol and a calculated logP value of 2.4–2.8, indicating moderate lipophilicity .

Synthetic Routes and Reaction Optimization

Functionalization Strategies

The synthesis of 4-methoxy-2-(trifluoromethoxy)benzoic acid likely involves sequential functionalization of the benzene ring. Key steps include:

  • Methoxy Group Introduction: Direct methylation of a hydroxyl group using methyl iodide (CH3_3I) under alkaline conditions (e.g., NaH in DMF).

  • Trifluoromethoxy Installation: Nucleophilic substitution or copper-mediated coupling to attach the -OCF3_3 group. For example, reaction of a brominated intermediate with silver trifluoromethoxide (AgOCF3_3) in acetonitrile at 60°C .

  • Carboxylic Acid Formation: Hydrolysis of a methyl or ethyl ester precursor using LiOH or NaOH in aqueous THF/MeOH .

Industrial-Scale Production

Industrial synthesis would optimize parameters such as temperature (0–80°C), solvent selection (aprotic solvents like THF), and catalyst loading (e.g., CuI for trifluoromethoxy coupling). A representative reaction is:

4-Hydroxy-2-bromobenzoic acid+AgOCF3CuI, DMF4-Methoxy-2-(trifluoromethoxy)benzoic acid\text{4-Hydroxy-2-bromobenzoic acid} + \text{AgOCF}_3 \xrightarrow{\text{CuI, DMF}} \text{4-Methoxy-2-(trifluoromethoxy)benzoic acid}

Yields for analogous reactions range from 11% to 65%, depending on purification methods .

Physicochemical Properties

Thermal Stability and Solubility

Based on data from 2-methoxy-4-(trifluoromethyl)benzoic acid (CAS 448-36-2):

  • Melting Point: Estimated 120–140°C (decomposition observed near 200°C) .

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<1 mg/mL at 25°C) .

Acid Dissociation Constant (pKa)

The electron-withdrawing -OCF3_3 group lowers the pKa of the carboxylic acid moiety. For comparison, 4-(trifluoromethyl)benzoic acid has a pKa of 2.7 , suggesting a similar range (2.5–3.0) for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1^1H NMR (CDCl3_3):

  • δ 3.90 (s, 3H, -OCH3_3)

  • δ 7.10–7.50 (m, 3H, aromatic protons)

  • δ 8.20 (broad, 1H, -COOH) .

19^{19}F NMR: Single peak near δ -58 ppm (CF3_3 group) .

Infrared Spectroscopy (IR)

  • Strong absorption at 1680–1700 cm1^{-1} (C=O stretch)

  • Peaks at 1250 cm1^{-1} (C-O of -OCH3_3) and 1150 cm1^{-1} (C-F) .

Applications in Pharmaceutical Chemistry

Agrochemistry

Analogous compounds exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). Structure-activity relationship (SAR) studies suggest that the -OCF3_3 group disrupts plant amino acid biosynthesis .

Regulatory Status

HS Code and Trade Regulations

Classified under HS Code 2918.99.0090 ("Other carboxylic acids with additional oxygen function") . Tariff rates:

RegionMFN TariffGeneral Tariff
United States6.5%30.0%
European Union5.8%17.0%

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